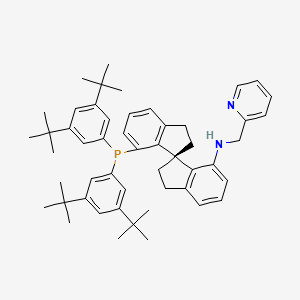

N,N'-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene

Übersicht

Beschreibung

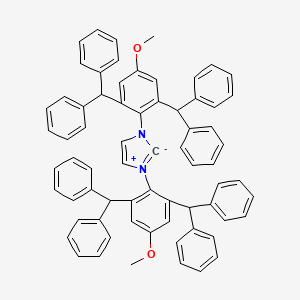

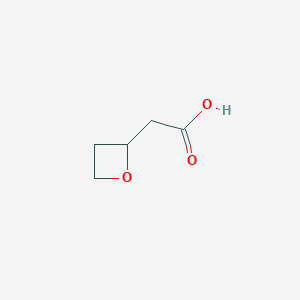

“N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene” is a type of N-heterocyclic carbene (NHC). NHCs are a class of organic compounds featuring a nitrogen atom and a carbene, which is a carbon atom with only six electrons in its outer valence shell . They are commonly used as ligands in organometallic chemistry .

Molecular Structure Analysis

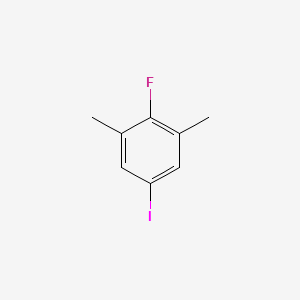

The molecular structure of “N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene” would likely feature a central carbon atom (the carbene) bonded to two nitrogen atoms, forming an imidazole ring . The rest of the molecule would consist of phenyl and methoxy groups attached to the imidazole ring .

Chemical Reactions Analysis

NHCs are known for their strong σ-donating and π-accepting properties, which make them excellent ligands in transition metal catalysis . They are involved in a wide range of reactions, including cross-coupling reactions .

Wissenschaftliche Forschungsanwendungen

Catalytic Activity in Buchwald–Hartwig Arylamination

N,N'-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene, also known as IPrOMe, exhibits notable catalytic activity when bound to palladium in Buchwald–Hartwig arylamination. This compound was synthesized and compared with a methyl-substituted variant, IPr, revealing its effectiveness in catalyzing C-N bond formation (Meiries, Speck, Cordes, Slawin, & Nolan, 2013).

Efficient C-N and C-S Bond Formation

IPr*OMe has been used in [Ni(allyl)Cl(NHC)] complexes to facilitate efficient amination and sulfination of aryl halide species. Its performance in these reactions was significantly superior, requiring less catalyst than previous nickel complexes (Martin, Nelson, Meiries, Slawin, & Nolan, 2014).

Involvement in Olefin Metathesis

IPr*OMe is related to free N-heterocyclic carbenes (NHCs) like IMes and IPr, which have been utilized in ruthenium-based metathesis complexes. These complexes, containing IMes and IPr, have shown high efficiency in macrocyclizations involving ring-closing metatheses (RCM) (Bantreil & Nolan, 2011).

Wirkmechanismus

Target of Action

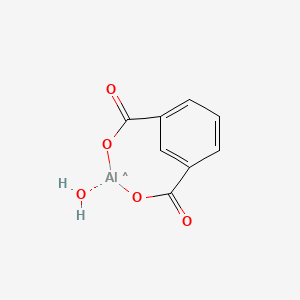

The primary target of N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene, also known as IPr*, is transition-metal catalysis . This compound acts as a ligand, a molecule that binds to a central metal atom to form a coordination complex. The role of this ligand is to stabilize the metal and enhance its reactivity, making it more effective in catalyzing various chemical reactions .

Mode of Action

IPr* interacts with its targets by binding to the metal atoms in the catalysts. It is a highly hindered and sterically-flexible ligand, meaning it has a large, bulky structure that can adapt its shape to fit around the metal atom . This flexibility allows it to form stable complexes with a variety of metals, enhancing their catalytic activity .

Biochemical Pathways

The exact biochemical pathways affected by IPr* depend on the specific reaction being catalyzed. One example is the cu-catalyzed hydroboration of alkynes . In this reaction, IPr* acts as a ligand for the copper catalyst, enhancing its ability to add boron atoms to alkyne molecules. This reaction is a key step in the synthesis of various organic compounds .

Pharmacokinetics

Like other ligands, its bioavailability would depend on factors such as its solubility, stability, and the nature of the metal complex it forms .

Result of Action

The result of IPr*'s action is the enhancement of the catalytic activity of the metal it binds to. By forming a stable complex with the metal, it increases the metal’s reactivity and allows it to catalyze reactions more efficiently . This can lead to higher yields and greater selectivity in the production of various organic compounds .

Zukünftige Richtungen

The field of NHC chemistry is a rapidly growing area of research, with potential applications in catalysis, materials science, and medicinal chemistry . The development of new NHCs with unique properties, such as “N,N’-Bis(2,6-bis(diphenylmethyl)-4-methoxyphenyl)imidazol-2-ylidene”, could open up new possibilities in these and other fields .

Eigenschaften

IUPAC Name |

1,3-bis(2,6-dibenzhydryl-4-methoxyphenyl)-2H-imidazol-1-ium-2-ide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C69H56N2O2/c1-72-58-45-60(64(50-27-11-3-12-28-50)51-29-13-4-14-30-51)68(61(46-58)65(52-31-15-5-16-32-52)53-33-17-6-18-34-53)70-43-44-71(49-70)69-62(66(54-35-19-7-20-36-54)55-37-21-8-22-38-55)47-59(73-2)48-63(69)67(56-39-23-9-24-40-56)57-41-25-10-26-42-57/h3-48,64-67H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAZIUOIITZCAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=C[N+](=[C-]4)C5=C(C=C(C=C5C(C6=CC=CC=C6)C7=CC=CC=C7)OC)C(C8=CC=CC=C8)C9=CC=CC=C9)C(C1=CC=CC=C1)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C69H56N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

945.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102250.png)

![N,N'-[(1S,2S)-1,2-Diphenyl-1,2-ethanediyl]bis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea]](/img/structure/B3102266.png)

![1-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B3102278.png)